molecular formula C10H10ClNO4 B14316092 2-[4-(Chloroamino)phenyl]butanedioic acid CAS No. 112602-42-3

2-[4-(Chloroamino)phenyl]butanedioic acid

Katalognummer: B14316092
CAS-Nummer: 112602-42-3
Molekulargewicht: 243.64 g/mol
InChI-Schlüssel: GGINTSNGTYIATO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[4-(Chloroamino)phenyl]butanedioic acid is an organic compound that contains both aromatic and aliphatic components. The presence of a chloroamino group attached to the phenyl ring and a butanedioic acid moiety makes it a compound of interest in various chemical and biological studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Chloroamino)phenyl]butanedioic acid typically involves the chlorination of 4-aminophenylbutanedioic acid. This can be achieved through electrophilic aromatic substitution, where chlorine is introduced to the aromatic ring in the presence of a suitable catalyst.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination processes using chlorine gas and a catalyst such as ferric chloride. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of carboxylic acids.

    Reduction: Reduction of the chloroamino group can yield corresponding amines.

    Substitution: The chloroamino group can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) under acidic conditions.

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst.

    Substitution: Sodium hydroxide (NaOH) or other strong bases.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted aromatic compounds.

Wissenschaftliche Forschungsanwendungen

2-[4-(Chloroamino)phenyl]butanedioic acid has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Wirkmechanismus

The mechanism by which 2-[4-(Chloroamino)phenyl]butanedioic acid exerts its effects involves interactions with specific molecular targets. The chloroamino group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to proteins and enzymes. The butanedioic acid moiety can act as a chelating agent, binding to metal ions and affecting their biological availability.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Aminophenylbutanedioic acid: Lacks the chloroamino group, making it less reactive in certain chemical reactions.

    2-[4-(Bromoamino)phenyl]butanedioic acid: Contains a bromoamino group instead of a chloroamino group, leading to different reactivity and properties.

Uniqueness

2-[4-(Chloroamino)phenyl]butanedioic acid is unique due to the presence of the chloroamino group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.

Eigenschaften

CAS-Nummer

112602-42-3

Molekularformel

C10H10ClNO4

Molekulargewicht

243.64 g/mol

IUPAC-Name

2-[4-(chloroamino)phenyl]butanedioic acid

InChI

InChI=1S/C10H10ClNO4/c11-12-7-3-1-6(2-4-7)8(10(15)16)5-9(13)14/h1-4,8,12H,5H2,(H,13,14)(H,15,16)

InChI-Schlüssel

GGINTSNGTYIATO-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C(CC(=O)O)C(=O)O)NCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.